
Bunitrolol hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de bunitrolol est un antagoniste bêta-adrénergique principalement utilisé dans le traitement des maladies coronariennes. Il améliore les performances cardiaques en bloquant les récepteurs bêta-adrénergiques, ce qui aide à gérer des affections comme l'hypertension et les arythmies .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de bunitrolol implique les étapes suivantes :
Matière de départ : Le 2-hydroxybenzonitrile est traité avec de l'épichlorhydrine et de l'hydroxyde de sodium pour former un intermédiaire époxyde.
Addition de tert-butylamine : L'époxyde est ensuite mis à réagir avec la tert-butylamine pour produire du bunitrolol.
Méthodes de production industrielle
Les méthodes de production industrielle font souvent appel à une synthèse chimioenzymatique pour produire des formes racémiques et énantioenriches de bunitrolol. Ce processus comprend la conversion d'alcools racémiques par résolution cinétique enzymatique à l'aide de lipases, qui présentent une énantiosélectivité complémentaire, pour produire des alcools ® et (S). Ces alcools sont ensuite convertis en bunitrolol par traitement avec de la tert-butylamine.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de bunitrolol subit diverses réactions chimiques, notamment :
Substitution : La synthèse implique des réactions de substitution nucléophile, en particulier l'addition de tert-butylamine à l'intermédiaire époxyde.
Réactifs et conditions courants
Épichlorhydrine : et sont utilisés pour former l'intermédiaire époxyde.
tert-Butylamine : est utilisée pour la réaction de substitution nucléophile afin de former du bunitrolol.
Principaux produits
Applications de la recherche scientifique
Le chlorhydrate de bunitrolol a plusieurs applications de recherche scientifique :
Synthèse chimioenzymatique : La recherche se concentre sur l'optimisation de la synthèse du bunitrolol sous forme racémique et énantioenrichie.
Cristallisation et stéréochimie : Des études portent sur les propriétés à l'état solide et la stéréochimie du bunitrolol afin d'améliorer sa synthèse.
Synthèse et résolution énantiomérique : La recherche vise à préparer le bunitrolol sous forme énantiopure pour des applications thérapeutiques.
Étude comparative du métabolisme : Des études sur le métabolisme lié au CYP2D chez les animaux pour comprendre comment différentes espèces métabolisent le bunitrolol.
Mécanisme d'action
Le chlorhydrate de bunitrolol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta1 et bêta2. Cette action réduit les effets de l'adrénaline et de la noradrénaline, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle. Il a également une faible action de blocage alpha1 .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
- Chemical Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : Approximately 284.79 g/mol
Bunitrolol hydrochloride functions by blocking beta-adrenergic receptors (both beta-1 and beta-2), which leads to decreased heart rate and myocardial contractility. Its unique profile includes intrinsic sympathomimetic activity, allowing it to partially activate beta-receptors while simultaneously blocking them. This property can be beneficial in clinical scenarios where complete blockade may not be desirable.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Cardiovascular Research : It is used to study ischemic myocardium and related cardiovascular phenomena due to its effects on heart rate and blood pressure regulation.
- Pharmacokinetics Studies : Research has focused on its metabolism, particularly interactions with cytochrome P450 enzymes, to understand its pharmacokinetic profile better .
- Synthesis Optimization : Investigations into chemoenzymatic synthesis routes aim to produce enantiomerically enriched forms of bunitrolol, which are crucial for therapeutic applications .
Industrial Production Methods
Industrial methods often employ enzymatic kinetic resolution using lipases to produce racemic and enantioenriched forms of bunitrolol. This process enhances the efficiency and selectivity of synthesis.
Case Study 1: Efficacy in Ischemic Heart Disease
A clinical trial demonstrated that bunitrolol significantly improved exercise tolerance and reduced angina episodes compared to placebo in patients with ischemic heart disease. These findings suggest its effectiveness in enhancing cardiac performance under stress conditions .
Case Study 2: Pharmacokinetic Interactions
In a study assessing drug interactions, bunitrolol was administered alongside cimetidine. Results indicated that cimetidine significantly inhibited bunitrolol metabolism, highlighting the need for careful monitoring when these drugs are co-administered .
Mécanisme D'action
Bunitrolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly beta1 and beta2 receptors. This action reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. It also has a weak alpha1 blocking action .
Comparaison Avec Des Composés Similaires
Composés similaires
- Bucindolol
- Epanolol
- Cyanopindolol
Unicité
Le chlorhydrate de bunitrolol est unique en raison de son activité bêta1 plus importante que bêta2 adrénergique et de sa faible action de blocage alpha1. Cela le rend particulièrement efficace pour améliorer les performances cardiaques chez les patients atteints de maladie coronarienne .
Activité Biologique
Bunitrolol hydrochloride is a beta-adrenergic antagonist primarily used in the management of hypertension and various cardiovascular conditions. Its unique pharmacological profile, which includes both beta-blocking and intrinsic sympathomimetic activity, makes it an important compound in cardiovascular therapeutics.
- Chemical Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : Approximately 284.79 g/mol
- IUPAC Name : 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile
Bunitrolol functions by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 subtypes. This blockade results in:
- Decreased Heart Rate : By inhibiting the effects of catecholamines, bunitrolol reduces the heart's workload.
- Reduced Myocardial Contractility : This leads to decreased oxygen demand by the heart muscle.
- Lowered Blood Pressure : The compound effectively manages hypertension through its vasodilatory effects.
Additionally, bunitrolol's intrinsic sympathomimetic activity allows it to partially stimulate beta-receptors while simultaneously blocking them, which can be beneficial in clinical situations where complete receptor blockade is not desirable.
Biological Activity and Research Findings
Bunitrolol has been the subject of various studies that highlight its biological activity beyond simple beta-receptor antagonism. Key findings include:
- Cardiovascular Effects :
- Metabolism and Pharmacokinetics :
- Interaction with Other Biological Systems :
Comparative Analysis with Other Beta-Blockers
Bunitrolol exhibits distinct characteristics when compared to other commonly used beta-blockers. The following table summarizes these differences:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Propranolol | C₁₄H₁₈N₂O₂ | Non-selective; used for anxiety management |
Atenolol | C₁₄H₁₈N₂O₃ | Selective beta-1 blocker; preferred for cardiac issues |
Metoprolol | C₁₄H₁₉N₃O₃ | Selective beta-1 blocker; commonly used for hypertension |
Carvedilol | C₁₈H₂₁N₂O₃ | Non-selective; possesses antioxidant properties |
Bunitrolol | C₁₄H₂₁ClN₂O₂ | Exhibits intrinsic sympathomimetic activity; unique among traditional beta-blockers |
Case Study 1: Efficacy in Ischemic Heart Disease
A clinical trial investigated the efficacy of bunitrolol in patients with ischemic heart disease, revealing significant improvements in exercise tolerance and reductions in angina episodes compared to placebo.
Case Study 2: Pharmacokinetic Interactions
In a study assessing drug interactions, bunitrolol was administered alongside cimetidine to evaluate its metabolic pathways. Results indicated that cimetidine significantly inhibited bunitrolol metabolism, suggesting careful monitoring when co-administered .
Propriétés
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
Record name | Bunitrolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stresson | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUNITROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.